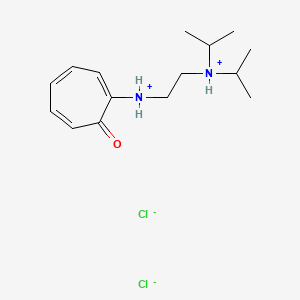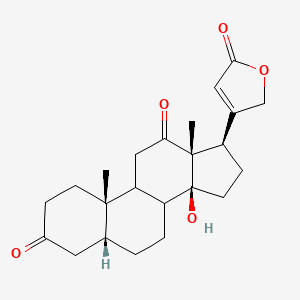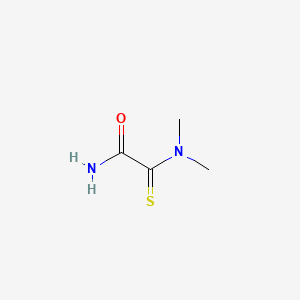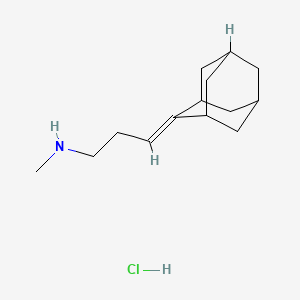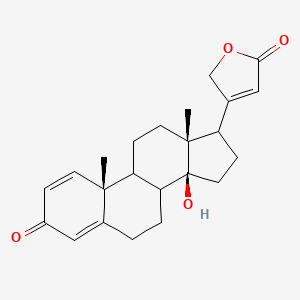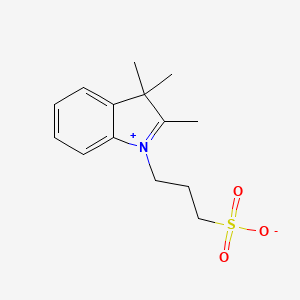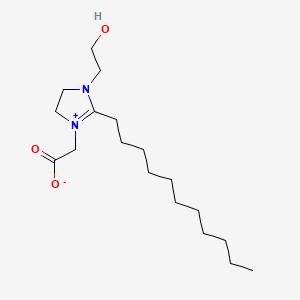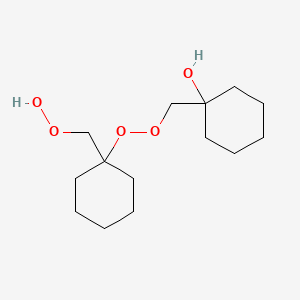
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is a synthetic organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of a naphthylamino group substituted with bromine atoms and an imidazoline ring. It is commonly used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide typically involves the following steps:
Bromination: The starting material, 5,6,7,8-tetrahydro-1-naphthylamine, is brominated using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 2 and 4 positions of the naphthyl ring.
Imidazoline Formation: The brominated intermediate is then reacted with ethylenediamine under reflux conditions to form the imidazoline ring. This reaction is typically carried out in a polar solvent such as ethanol or methanol.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to the imidazoline compound to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
科学研究应用
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichloro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- 2-(2,4-Difluoro-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
- 2-(2,4-Diiodo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide
Uniqueness
2-(2,4-Dibromo-5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different chemical and physical properties, making it suitable for specific applications.
属性
CAS 编号 |
101564-94-7 |
|---|---|
分子式 |
C13H16Br3N3 |
分子量 |
454.00 g/mol |
IUPAC 名称 |
N-(2,4-dibromo-5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H15Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h7H,1-6H2,(H2,16,17,18);1H |
InChI 键 |
KIGDEWDTMMEPCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=CC(=C2NC3=NCC[NH2+]3)Br)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



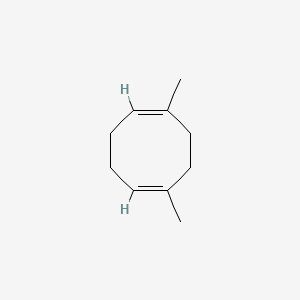
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
